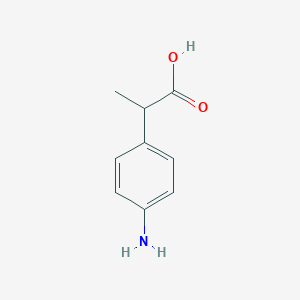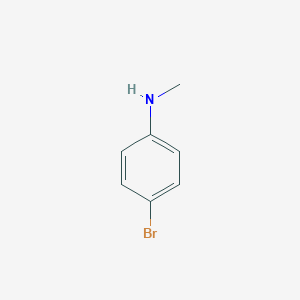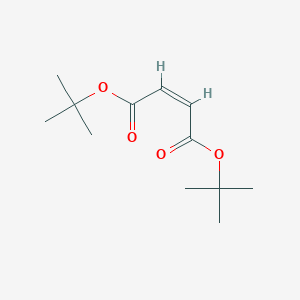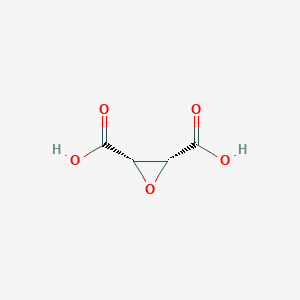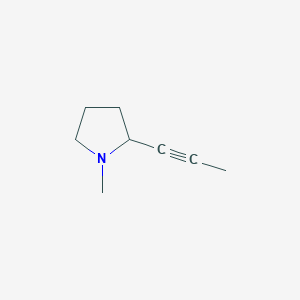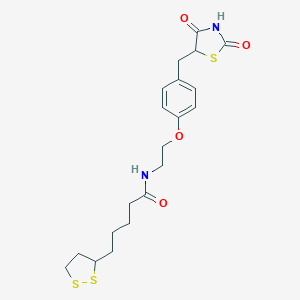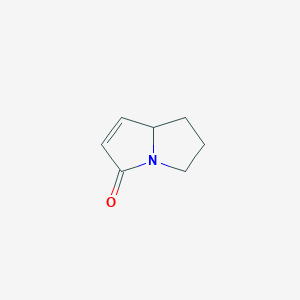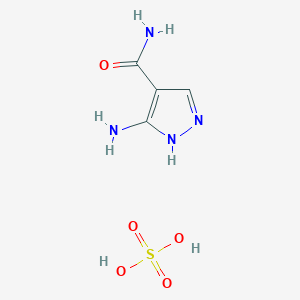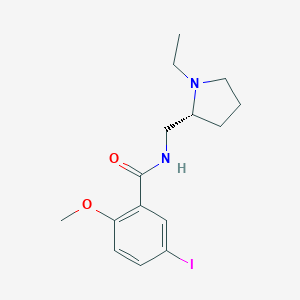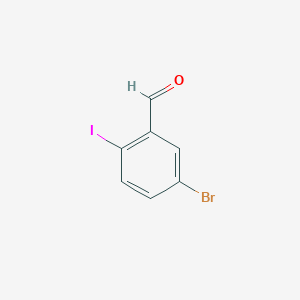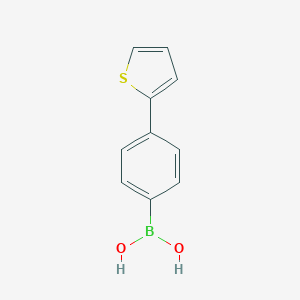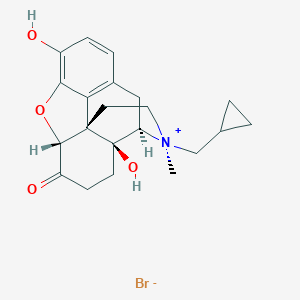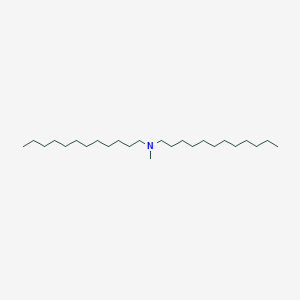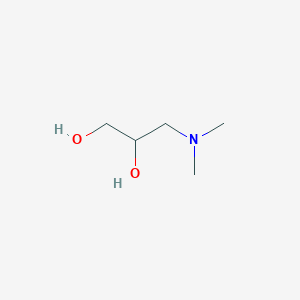![molecular formula C14H15NO3 B052071 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione CAS No. 120666-79-7](/img/structure/B52071.png)
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-8-oxa-1-azabicyclo[521]decane-9,10-dione is a bicyclic compound that features a unique structure with a phenyl group, an oxygen atom, and a nitrogen atom incorporated into its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione involves several key reactions:
Cycloaddition Reactions: The synthesis begins with the formation of polyfunctionalized cycloheptenones through [4 + 3] cycloaddition reactions of furan precursors with oxyallyl cations.
Nicholas Reaction: Propargyl cations stabilized as dicobalt hexacarbonyl complexes undergo the Nicholas reaction.
Demetallation and Hydration: The resulting acetylenes are subjected to demetallation and hydration.
Aldol Cyclization: A stereoconvergent aldol cyclization generates a key oxatricyclic intermediate.
β-Fragmentation Process: Under hypoiodite photolysis, a β-fragmentation process affords the desired product with moderate to good yield.
Industrial Production Methods
The synthetic methodology has been scaled up to a multigram level with good overall yield, making it feasible for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic framework.
Substitution: The phenyl group and other substituents can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential as an antitumor agent.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biochemical and biophysical studies to explore its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It targets specific enzymes and receptors involved in cellular processes.
Pathways Involved: The compound influences pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Oxabicyclo[5.2.1]decane Derivatives: These compounds share a similar bicyclic framework and have been studied for their bioactive properties.
Physalins: Natural products with a similar framework that exhibit antitumor activity.
Uniqueness
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
7-phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-14(11-7-3-1-4-8-11)9-5-2-6-10-15(12)13(17)18-14/h1,3-4,7-8H,2,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPNSZLWPWZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)N(CC1)C(=O)O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923511 |
Source


|
| Record name | 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120666-79-7 |
Source


|
| Record name | 7-Phenyl-9,10-dioxo-1-aza-8-oxabicyclo(5.2.1)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
